molecular formula C23H28N4O7 B011417 Biphenomycin B CAS No. 100217-74-1

Biphenomycin B

Numéro de catalogue: B011417
Numéro CAS: 100217-74-1
Poids moléculaire: 472.5 g/mol
Clé InChI: OXLPMCIPYGNLJD-OWSLCNJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biphenomycin B is a biaryl antibiotic natural product known for its potent antibacterial properties. It is part of the biphenomycin family, which was first isolated from a strain of Streptomyces. This compound has garnered significant attention due to its unique structure and promising applications in combating bacterial infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Biphenomycin B involves several key steps, including a Suzuki coupling reaction of a free carboxylic acid and macrolactam formation . The synthesis typically starts with the preparation of three independent building blocks. The key steps include:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Biphenomycin B undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

Biphenomycin B has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying biaryl synthesis and macrolactamization reactions.

    Biology: this compound is used to investigate bacterial resistance mechanisms and the role of biaryl antibiotics in inhibiting bacterial growth.

    Medicine: Its potent antibacterial properties make it a candidate for developing new antibiotics to treat resistant bacterial infections.

    Industry: This compound can be used in the development of antibacterial coatings and materials.

Mécanisme D'action

Biphenomycin B exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, binding to specific sites and preventing the translation of essential proteins. This leads to the inhibition of bacterial growth and ultimately cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Biphenomycin B is unique due to its specific biaryl structure and the presence of a macrolactam ring, which are crucial for its biological activity. Unlike vancomycin, which is used as a last-resort antibiotic, this compound has potential for broader applications in both research and clinical settings .

Activité Biologique

Biphenomycin B is a cyclic peptide antibiotic that has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

1. Overview of this compound

This compound is part of a class of antibiotics known as biphenomycins, which are characterized by their unique structural features, including a biphenyl moiety integrated into a cyclic peptide framework. The compound exhibits significant antibacterial activity and has been synthesized using various methodologies, including total synthesis and derivatization techniques.

This compound functions primarily by inhibiting bacterial protein synthesis. The compound binds to the ribosomal subunit, effectively blocking the translation process. This action is particularly effective against Gram-positive bacteria, making it a valuable candidate for treating infections caused by resistant strains.

MechanismDescription
TargetRibosomal subunit
ActionInhibits protein synthesis
Effective AgainstPrimarily Gram-positive bacteria

3. Synthesis of this compound

The total synthesis of this compound has been extensively studied. A notable approach involves the Suzuki coupling reaction and macrolactam formation, which allows for the incorporation of various amino acid derivatives to assess their impact on biological activity.

Table 2: Synthesis Methods for this compound

MethodKey Features
Suzuki CouplingUtilizes palladium-catalyzed reactions
Macrolactam FormationForms cyclic structures from linear precursors
DerivatizationModifies amino acid side chains for activity testing

4. Biological Activity Studies

Several studies have evaluated the antibacterial efficacy of this compound against various pathogens. In vitro assays demonstrate its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 1: Antibacterial Efficacy

A study published in 2011 reported that this compound exhibited remarkable antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus isolates, indicating a strong potential for clinical application in treating resistant infections .

Case Study 2: Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of Biphenomycin derivatives highlighted that modifications in the polar side chains significantly influenced their antibacterial properties. This study emphasized the importance of specific amino acid configurations in enhancing biological activity .

5. Conclusion and Future Directions

This compound represents a promising antibiotic with significant potential against resistant bacterial strains. Ongoing research into its synthesis and biological mechanisms will be crucial for developing new therapeutic agents. Future studies should focus on exploring its efficacy in vivo and understanding its interactions with bacterial ribosomes to optimize its clinical applications.

Propriétés

IUPAC Name

(8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,17-dihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7/c24-10-15(28)9-17-22(32)27-18(23(33)34)8-14-6-12(2-4-20(14)30)11-1-3-19(29)13(5-11)7-16(25)21(31)26-17/h1-6,15-18,28-30H,7-10,24-25H2,(H,26,31)(H,27,32)(H,33,34)/t15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLPMCIPYGNLJD-OWSLCNJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)CC(CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)C(=O)O)C[C@H](CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143025
Record name Biphenomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100217-74-1
Record name Biphenomycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100217741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenomycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biphenomycin B
Reactant of Route 2
Biphenomycin B
Reactant of Route 3
Biphenomycin B
Reactant of Route 4
Biphenomycin B
Reactant of Route 5
Biphenomycin B
Reactant of Route 6
Biphenomycin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.